N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide
Description
N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a para-substituted phenyl ring at position 2. The phenyl ring is further functionalized with a 2,2-diphenylacetamide moiety. This compound belongs to a class of heterocyclic derivatives known for their diverse pharmacological activities, including antifungal, enzyme inhibitory, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3/c30-24(23(18-8-3-1-4-9-18)19-10-5-2-6-11-19)27-21-15-13-20(14-16-21)25-28-29-26(32-25)22-12-7-17-31-22/h1-17,23H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNFAUPGPSNPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(O4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.
Coupling with the phenyl ring: The oxadiazole derivative is then coupled with a phenyl ring through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the diphenylacetamide moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory or anticancer agent due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes like cyclooxygenase (COX) and receptors like the estrogen receptor.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their pharmacological profiles:
Key Observations :
- Furan-2-yl Substitution : Compounds with a furan-2-yl group (e.g., Target, LMM11) exhibit antifungal activity, likely due to interactions with fungal thioredoxin reductase .
- Diphenylacetamide vs.
- Sulfanyl/Sulfonyl Groups : Sulfanyl (C–S–C) and sulfonyl (SO₂) substituents (e.g., Derivative 6h) are associated with enzyme inhibition, but the target compound lacks these moieties, suggesting divergent biological targets .
Pharmacological and Physicochemical Properties
| Property | Target Compound | LMM11 | Derivative 6h |
|---|---|---|---|
| LogP (Predicted) | 5.2 (high lipophilicity) | 3.8 | 4.1 |
| Solubility | Low (DMSO required) | Moderate (DMSO/Pluronic F-127) | Low (DMSO) |
| Primary Target | Thioredoxin reductase (inferred) | Thioredoxin reductase | Acetylcholinesterase |
| Activity | Antifungal (inferred) | Antifungal (confirmed) | Enzyme inhibition (confirmed) |
Notes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
